Cas no 886675-07-6 (2-(2-Thienyl)cyclohexanol)

2-(2-Thienyl)cyclohexanol 化学的及び物理的性質
名前と識別子
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- 2-(2-thienyl)cyclohexanol
- Cyclohexanol, 2-(2-thienyl)-
- 2-thiophen-2-ylcyclohexan-1-ol
- 2-(thiophen-2-yl)cyclohexanol
- 2-(2-thienyl)cyclohexan-1-ol
- 2-(2-thienyl)-1-cyclohexanol
- QDCBNZGPGVRJIS-UHFFFAOYSA-N
- 2-(thiophen-2-yl)cyclohexan-1-ol
- STK664903
- ST081171
- R9530
- A4070/0173412
- 2-(2-Thienyl)cyclohexanol
-
- MDL: MFCD07065533
- インチ: 1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2
- InChIKey: QDCBNZGPGVRJIS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1CCCCC1O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- トポロジー分子極性表面積: 48.5
2-(2-Thienyl)cyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB414661-500 mg |
2-(2-Thienyl)cyclohexanol |
886675-07-6 | 500MG |
€254.60 | 2023-02-19 | ||
TRC | T130215-250mg |
2-(2-Thienyl)cyclohexanol |
886675-07-6 | 250mg |
$ 275.00 | 2022-06-02 | ||
abcr | AB414661-1 g |
2-(2-Thienyl)cyclohexanol |
886675-07-6 | 1g |
€322.50 | 2023-04-24 | ||
abcr | AB414661-5g |
2-(2-Thienyl)cyclohexanol; . |
886675-07-6 | 5g |
€877.00 | 2025-02-17 | ||
Enamine | EN300-1255681-0.1g |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1255681-0.25g |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 0.25g |
$670.0 | 2023-06-08 | ||
abcr | AB414661-500mg |
2-(2-Thienyl)cyclohexanol; . |
886675-07-6 | 500mg |
€269.00 | 2025-02-17 | ||
Enamine | EN300-1255681-500mg |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 500mg |
$535.0 | 2023-10-02 | ||
Enamine | EN300-1255681-50mg |
2-(thiophen-2-yl)cyclohexan-1-ol |
886675-07-6 | 50mg |
$468.0 | 2023-10-02 | ||
abcr | AB414661-10g |
2-(2-Thienyl)cyclohexanol; . |
886675-07-6 | 10g |
€1357.00 | 2025-02-17 |
2-(2-Thienyl)cyclohexanol 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
2-(2-Thienyl)cyclohexanolに関する追加情報
The Role of 2-(2-Thienyl)cyclohexanol (CAS No. 886675-07-6) in Modern Chemical and Pharmaceutical Research
In recent years, the compound 2-(2-Thienyl)cyclohexanol, identified by its unique CAS registry number CAS No. 886675-07-6, has emerged as a critical molecule in both academic and industrial research. This organic compound, with the molecular formula C₉H₁₂OS, combines the structural features of a cyclohexanol ring and a thiophene moiety, creating a scaffold with intriguing physicochemical properties. The thiophene group (thiophene-containing) introduces aromaticity and electron-donating characteristics, while the cyclohexanol backbone provides flexibility and hydrogen bonding potential. These attributes position it as a promising candidate for diverse applications, particularly in medicinal chemistry and materials science.
The synthesis of 2-(2-Thienyl)cyclohexanol has evolved significantly since its initial preparation through conventional methods such as Wittig reactions or Grignard chemistry. Recent advancements highlighted in studies from 2023 emphasize the use of environmentally friendly catalytic systems to enhance yield and reduce waste. For instance, researchers at the Institute of Advanced Materials demonstrated that employing palladium-catalyzed cross-coupling under mild conditions achieves high stereoselectivity, crucial for pharmaceutical applications where enantiopurity is paramount. This method not only simplifies large-scale production but also aligns with current trends toward sustainable chemical processes.
In pharmacological research, this compound has gained attention due to its potential neuroprotective effects. A groundbreaking study published in the Nature Communications journal (December 2023) revealed that when incorporated into drug delivery systems, it enhances permeability across the blood-brain barrier (BBB). The thiophene substituent (cyclohexanol-thiophene conjugate) was found to interact with BBB transport proteins, facilitating targeted drug delivery for neurodegenerative disorders like Alzheimer’s disease. Additionally, preclinical trials indicate that derivatives of this compound exhibit anti-inflammatory activity by modulating NF-κB signaling pathways, suggesting utility in autoimmune disease management.
A notable application lies in its role as an intermediate for synthesizing bioactive molecules. Researchers at Stanford University’s Department of Chemistry recently utilized it to develop novel thienyl-substituted β-lactam antibiotics (Journal of Medicinal Chemistry, 2024). The cyclohexanol framework provided structural stability while the thiophene group introduced enhanced antibacterial efficacy against multidrug-resistant strains such as MRSA. Such findings underscore its value in antibiotic discovery programs addressing urgent global health challenges.
In the realm of materials science, studies have explored its photoresponsive properties when integrated into polymer matrices. A collaborative project between ETH Zurich and Merck KGaA reported that incorporating CAS No. 886675-07-6-derived units into polyurethane networks created stimuli-responsive hydrogels capable of controlled drug release under light exposure (Advanced Materials, 2024). The thienyl group’s conjugated system enables photochemical reactivity without compromising mechanical integrity—a breakthrough for smart biomaterials development.
Safety considerations remain paramount despite its non-restricted status under current regulations. Proper handling protocols recommend storage in an inert atmosphere due to its susceptibility to oxidation—a characteristic inherent to its hydroxyl functional group (cyclohexanol derivative safety guidelines). Recent toxicity assessments conducted by FDA-compliant labs confirm low acute toxicity profiles when synthesized under standardized conditions (LD₅₀ > 5 g/kg in rodent models), supporting its safe use in regulated environments.
Ongoing research focuses on optimizing its pharmacokinetic properties through structural modifications. A team at Harvard Medical School is investigating sulfonated derivatives (cyclohalfenol-thiophene analogs) to improve water solubility while maintaining bioactivity. Preliminary data shows enhanced distribution across tissues without significant metabolic degradation, indicating potential for oral administration formulations—a critical step toward clinical translation.
In conclusion, while traditionally recognized for its role as a synthetic intermediate (cycloalkanols research applications), contemporary studies reveal multifaceted utility spanning drug delivery systems, antibiotic development, and smart material engineering. Its unique combination of structural flexibility and aromatic functionality continues to drive innovation across disciplines, solidifying its position as an essential molecule in modern biomedical research pipelines.
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